(S)-2-(1-Pyrrolidinyl)butyric Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-pyrrolidin-1-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-7(8(10)11)9-5-3-4-6-9/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRBTQOCAOTJCZ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S 2 1 Pyrrolidinyl Butyric Acid and Analogous Chiral Pyrrolidinyl Butyric Acid Derivatives
Diastereoselective Synthesis Approaches
Diastereoselective synthesis is a powerful strategy for controlling stereochemistry, often by using a chiral element to influence the creation of new stereocenters. In the context of pyrrolidine (B122466) synthesis, this can involve the use of chiral auxiliaries attached to the substrate or leveraging the stereochemistry of the starting material itself to direct the formation of the ring.
Strategies Employing Chiral Auxiliaries for Stereocontrol
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed. This approach has been widely applied to the synthesis of chiral pyrrolidines.
Chiral pyrrolidine derivatives, particularly those derived from the readily available chiral pool amino acid L-proline, are not only synthetic targets but also serve as powerful catalysts and synthons in asymmetric synthesis. nih.govmdpi.com For instance, (S)-prolinol, obtained from the reduction of proline, is a common starting material for creating more complex chiral ligands and catalysts. nih.gov The inherent chirality of the pyrrolidine ring in these starting materials is used to control the stereochemistry of subsequent transformations. While not a classical "auxiliary" that is attached and removed, using a chiral pyrrolidine synthon from the chiral pool achieves the same goal of transferring stereochemical information to the final product.
A prominent example involves the asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which is a highly effective method for constructing substituted pyrrolidines. mappingignorance.org The stereochemical course of these reactions can be controlled by a chiral auxiliary. In one notable study, Oppolzer's camphorsultam was employed as a chiral auxiliary to direct the synthesis of a key chiral pyrrolidine fragment of the drug Upadacitinib. acs.org The auxiliary, attached to the dipolarophile, effectively shielded one face of the molecule, leading to a preferential attack of the dipole from the less hindered si-face. acs.org This strategy resulted in the desired pyrrolidine diastereomer as the major product. acs.org
Another effective class of auxiliaries are N-tert-butanesulfinylamines, popularized by Ellman. The chiral sulfinyl group can be attached to an imine, which then directs the addition of nucleophiles or participates in cycloaddition reactions with high diastereoselectivity. acs.org For example, N-tert-butanesulfinylimines acting as part of a 1-azadiene system react with azomethine ylides in a highly diastereoselective [3+2] cycloaddition to yield densely substituted pyrrolidines. acs.org The (S)-configuration of the sulfinyl group can induce a (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidine ring. acs.org
Diastereoselective alkylation of an enolate derived from a carboxylic acid or ester precursor is a classic and effective method for establishing stereocenters alpha to a carbonyl group. By attaching a chiral auxiliary to the carboxylic acid, the resulting chiral enolate is shielded on one face, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the opposite, less-hindered face.
The group of Beak pioneered a method involving the asymmetric lithiation of N-Boc-pyrrolidine using a chiral base (sparteine), followed by trapping the configurationally stable organolithium species with an electrophile. nih.gov This sequence effectively achieves a diastereoselective C-H functionalization, creating 2,5-disubstituted pyrrolidines. nih.gov Similarly, Evans oxazolidinones are a well-established class of chiral auxiliaries for controlling the alkylation of carboxylic acid derivatives. wikipedia.org An N-acyloxazolidinone can be deprotonated to form a chiral enolate, which reacts with high diastereoselectivity. Subsequent removal of the auxiliary reveals the chiral carboxylic acid or a derivative thereof.
A study on the synthesis of cis- and trans-2,5-disubstituted pyrrolidines utilized (S)-pyroglutamic acid as the chiral starting material. The strategy involved the ring-opening of a derived N-protected γ-lactam with an alkyl phenyl sulfone carbanion, followed by desulfonylation and a diastereoselective reductive amination to form the pyrrolidine ring. researchgate.net The stereoselectivity of this alkylation-cyclization sequence was dependent on the nature of the starting lactam and the alkyl group. researchgate.net
Table 1: Examples of Chiral Auxiliary-Controlled Reactions for Pyrrolidine Synthesis
| Chiral Auxiliary/Synthon | Reaction Type | Key Features | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Oppolzer's Camphorsultam | 1,3-Dipolar Cycloaddition | Auxiliary on alkene shields re-face, directing dipole to si-face. | >98:2 | acs.org |
| (S)-tert-Butanesulfinimine | 1,3-Dipolar Cycloaddition | Sulfinyl group on azadiene directs cycloaddition with azomethine ylide. | Good to excellent | acs.org |
| (S)-Pyroglutamic Acid | Alkylation/Reductive Amination | Chiral starting material dictates stereochemistry of alkylation and cyclization. | Total cis selectivity for certain substrates | researchgate.net |
| N-Boc-pyrrolidine/(-)-Sparteine | Asymmetric Deprotonation-Alkylation | Chiral ligand directs deprotonation; reaction with electrophile sets stereocenter. | High d.r. | nih.gov |
Substrate-Controlled Diastereoselection in Pyrrolidine Ring Formation
In substrate-controlled synthesis, the stereochemistry of the final product is determined by one or more pre-existing stereocenters in the starting material. This approach is common in the formation of cyclic systems, where the conformation of an acyclic precursor during the cyclization step is biased by its existing stereochemistry.
A gold-catalyzed tandem reaction provides an elegant example of substrate control. An acyclic starting material containing a chiral center, prepared from (R)-glycidyl ether, undergoes a clean Au-catalyzed tandem alkyne hydroamination/iminium ion formation/allylation reaction. acs.org The existing stereocenter directs the cyclization to furnish a spirocyclic pyrrolidine with high diastereoselectivity (>95:5 d.r.). acs.org
Ring expansion cascades also offer a route to pyrrolidines where the substrate's stereochemistry is preserved or transferred. An efficient cascade reaction of cinnamylaziridine, induced by N-Bromosuccinimide (NBS), leads to the diastereoselective formation of functionalized pyrrolidines. nih.gov Similarly, iodine-mediated cyclization of certain homoallyl amines can produce azetidines, which upon heating, isomerize with complete stereocontrol to yield cis-pyrrolidines. nih.gov
Another powerful strategy is the one-pot nitro-Mannich/hydroamination cascade reaction. rsc.org This process, which combines base and gold(I) catalysis, assembles substituted pyrrolidines bearing three stereocenters from simpler precursors in high yields and with good to excellent diastereoselectivity. rsc.org The relative stereochemistry of the product is controlled during the tandem reaction sequence.
Table 2: Substrate-Controlled Syntheses of Chiral Pyrrolidines
| Starting Material Type | Reaction Type | Key Features | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Chiral Alkyne | Au-catalyzed Tandem Cyclization | Existing stereocenter directs intramolecular allylation. | >95:5 | acs.org |
| Cinnamylaziridine | NBS-induced Ring Expansion | Aziridine stereochemistry directs pyrrolidine formation. | N/A | nih.gov |
| Homoallyl Amine | Iodine-mediated Cyclization/Isomerization | Substrate controls stereochemistry of cyclization and subsequent rearrangement. | Complete stereocontrol | nih.gov |
| Aminoalkyne/Nitroalkene | Nitro-Mannich/Hydroamination Cascade | Combination of catalysts facilitates a diastereoselective one-pot cyclization. | Good to excellent | rsc.org |
Enantioselective Synthesis Techniques
Enantioselective synthesis aims to create a single enantiomer of a chiral product from an achiral or racemic starting material. This is typically achieved using a chiral catalyst that interacts with the substrate to create a lower-energy pathway to one enantiomer over the other.
Asymmetric Catalysis in Carbon-Carbon Bond Formation
Asymmetric catalysis is a highly efficient method for generating chirality, as a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. For the synthesis of pyrrolidines like (S)-2-(1-Pyrrolidinyl)butyric Acid, key C-C bond-forming reactions can be rendered enantioselective.
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is one of the most direct and powerful methods for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.orgrsc.org A variety of chiral metal catalysts, often employing copper, silver, or zinc complexes with chiral ligands, have been developed to control the facial selectivity of the cycloaddition, leading to high enantiomeric excesses.
Rhodium-catalyzed arylation represents another potent C-C bond-forming method. The enantioselective arylation of aliphatic N-tosylaldimines can be achieved using a chiral bicyclo[3.3.0]octadiene ligand with a rhodium hydroxide (B78521) complex. organic-chemistry.org This method can be integrated into a one-pot procedure to access chiral 2-aryl pyrrolidines. organic-chemistry.org
Furthermore, catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines offer divergent access to chiral pyrrolidines. organic-chemistry.org By selecting either a cobalt or a nickel catalyst with a chiral BOX ligand, it is possible to achieve selective C2- or C3-alkylation of the pyrroline (B1223166) ring, respectively. organic-chemistry.org
Table 3: Asymmetric Catalysis in the Synthesis of Chiral Pyrrolidines
| Catalytic System | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Chiral Metal Complexes (Cu, Ag, Zn) | 1,3-Dipolar Cycloaddition | Azomethine ylides, Alkenes | Catalyst controls facial selectivity of the dipole or dipolarophile. | mappingignorance.orgrsc.org |
| Rhodium/Chiral Diene Ligand | Asymmetric Arylation | N-tosylaldimines, Organoboron reagents | Provides enantioselective access to 2-aryl pyrrolidines. | organic-chemistry.org |
| Cobalt or Nickel/Chiral BOX Ligand | Hydroalkylation | 3-Pyrrolines, Alkyl halides | Catalyst choice dictates regioselectivity (C2 vs. C3 alkylation). | organic-chemistry.org |
| Gold(I) Complexes | Hydroamination/Cyclization | Allenes, Alkenes, Alkynes | Catalyzes intra- and intermolecular hydroamination of unactivated olefins. | organic-chemistry.org |
Chemoenzymatic Synthesis and Biocatalytic Transformations towards Chiral Carboxylic Acids
Biocatalysis offers a highly selective and environmentally benign approach to producing enantiopure compounds. Enzymes, operating under mild conditions, can resolve racemic mixtures or create chiral centers with exceptional precision. cabidigitallibrary.org
In the synthesis of Brivaracetam, a biocatalytic route has been reported that utilizes proteases B and C from Bacillus subtilis. nih.gov These enzymes are employed in the kinetic resolution of a racemic β-carboxyl tert-butyl ester intermediate. The enzymes selectively hydrolyze one enantiomer, allowing for the separation of the desired (R)-enantiomer of the ester (which corresponds to the (S)-configuration of the final butyric acid derivative) with a 42% yield. nih.gov Amine transaminases represent another important class of biocatalysts for preparing chiral amines, which are precursors to many pharmaceutical building blocks. worktribe.com Furthermore, lipase-mediated reactions, such as the Baeyer-Villiger oxidation, are central to many chemoenzymatic pathways for producing valuable chiral synthons from renewable resources. mdpi.com
Table 3: Biocatalytic Resolution for a Brivaracetam Precursor
| Enzyme | Substrate | Reaction Type | Outcome | Reference |
|---|
Resolution Strategies for Enantiomeric Purity
When direct asymmetric synthesis is not feasible or optimal, the resolution of racemic mixtures is a critical strategy for obtaining single enantiomers. Dynamic kinetic resolution and chromatographic separation are two powerful techniques employed for this purpose.
Dynamic Kinetic Resolution of Racemic Precursors
Kinetic resolution is a common method but is limited by a maximum theoretical yield of 50% for the desired enantiomer. mdpi.comwikipedia.org Dynamic kinetic resolution (DKR) overcomes this limitation by combining the resolution step with in-situ racemization of the slower-reacting enantiomer, enabling a theoretical yield of up to 100%. This process requires careful tuning of the resolution and racemization conditions.
A relevant application of DKR for synthesizing precursors of this compound involves the reaction of racemic α-bromo carboxylic acid derivatives. In these systems, a chiral nucleophile, such as an α-amino ester, reacts with the racemic α-bromo acid derivative. In the presence of a suitable base and a racemization catalyst (e.g., tetrabutylammonium (B224687) iodide), the unreacted α-bromo ester can undergo epimerization. The chiral nucleophile reacts preferentially with one enantiomer, and as the other enantiomer is depleted, it is continuously regenerated from the remaining, now-racemizing starting material. This process has been shown to produce iminodiacetates with high diastereoselectivity. Advanced DKR processes can also be achieved through metal catalysis, for instance, involving the rapid isomerization of π-allylrhodium complexes during nucleophilic attack. nih.govwayne.edu
Chromatographic Resolution of Enantiomers
Chiral chromatography is an indispensable tool for separating enantiomers, both analytically to determine enantiomeric purity and preparatively to isolate pure isomers. chiralpedia.comsigmaaldrich.com The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). sigmaaldrich.com
In several synthetic routes towards Brivaracetam, chiral High-Performance Liquid Chromatography (HPLC) is a crucial step for purifying the final product or resolving key chiral intermediates. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak®), are commonly used and are effective for resolving racemates of related compounds like Levetiracetam. researchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral phase, leading to different retention times. chiralpedia.com The resolution can be optimized by adjusting parameters such as the mobile phase composition, temperature, and flow rate. sigmaaldrich.com While highly effective, preparative chiral chromatography can be costly, making direct asymmetric synthesis or crystallization-based resolutions attractive alternatives for large-scale production. wikipedia.orgsigmaaldrich.com
Table 4: Common Chiral Stationary Phases (CSPs) for HPLC
| CSP Type | Common Trade Names | Typical Applications | Reference |
|---|---|---|---|
| Polysaccharide-based (cellulose/amylose derivatives) | Chiralcel® (OD-H, OJ), Chiralpak® (AD-H, AS) | Broad applicability for a wide range of racemates, including pharmaceuticals like Levetiracetam. | chiralpedia.comresearchgate.net |
| Protein-based | (e.g., AGP, BSA) | Separation of polar and ionic compounds. | sigmaaldrich.com |
| Cyclodextrin-based | CYCLOBOND™ | Separation of compounds that can fit into the cyclodextrin (B1172386) cavity. | sigmaaldrich.com |
Chemical Transformations and Derivatization Pathways of S 2 1 Pyrrolidinyl Butyric Acid Analogs
Functional Group Interconversions on the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives. nih.gov Standard organic transformations can be applied to convert the carboxylic acid into other functional groups, thereby altering the molecule's polarity, hydrogen bonding capability, and potential for further reactions. nih.govresearchgate.net
Key interconversions include esterification, amide formation, and reduction to the corresponding alcohol. Esterification, typically achieved by reaction with an alcohol under acidic conditions or using coupling agents, can modulate the compound's lipophilicity and cell permeability. Amide formation, through reaction with amines using coupling agents like EDC or HOBt, introduces a stable peptide-like bond and allows for the attachment of diverse substituents. mdpi.com Reduction of the carboxylic acid, commonly performed with strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3), yields the primary alcohol, which can serve as a precursor for further functionalization. medchemexpress.com
| Transformation | Reagents and Conditions | Product Functional Group | Potential Application |
| Esterification | R-OH, H+ (catalyst) or DCC/DMAP | Ester (-COOR) | Prodrug design, modification of solubility |
| Amide Formation | R-NH2, EDC, HOBt | Amide (-CONHR) | Peptide synthesis, introduction of new pharmacophores |
| Reduction | LiAlH4 or BH3 in THF | Primary Alcohol (-CH2OH) | Removal of acidic group, precursor for ethers/aldehydes |
| Decarboxylation | Heat, catalyst (e.g., acetophenone) | Pyrrolidine (B122466) (if R=H on acid) | Removal of the carboxylic acid group nih.gov |
This table provides a summary of common functional group interconversions for the carboxylic acid moiety of (S)-2-(1-Pyrrolidinyl)butyric acid analogs.
Modifications to the Pyrrolidine Ring System
The pyrrolidine ring itself presents opportunities for structural diversification through the introduction of substituents or more profound skeletal changes like ring-opening and ring-closing reactions. These modifications can significantly impact the conformational rigidity and steric profile of the molecule. researchgate.net
The functionalization of the pyrrolidine ring can be achieved through various synthetic strategies, including the use of pre-functionalized starting materials or by direct C-H activation on the pyrrolidine core. For instance, derivatives of 4-hydroxyproline (B1632879) can be used as starting materials to introduce a variety of substituents at the 4-position of the pyrrolidine ring. nih.gov
| Substituent | Synthetic Method | Position on Pyrrolidine Ring | Reference |
| Hydroxyl (-OH) | Use of hydroxyproline (B1673980) as a starting material | 3 or 4 | nih.gov |
| Amino (-NH2) | Reductive amination of a ketone precursor | Any | organic-chemistry.org |
| Halogen (F, Cl, Br) | Halogenation of an activated precursor | Any | researchgate.net |
| Alkyl/Aryl | C-H activation/arylation protocols | Any | organic-chemistry.org |
This interactive table outlines potential substituents and the synthetic methodologies for their introduction onto the pyrrolidine ring of analogous compounds.
More drastic modifications to the pyrrolidine scaffold involve ring-opening and ring-closing reactions. The ring-opening of unstrained cyclic amines like pyrrolidine can be achieved through C-N bond cleavage, providing access to linear amino-alcohols or other functionalized acyclic structures. researchgate.netelsevierpure.com These reactions can be promoted by various reagents, including difluorocarbene or through photocatalysis, leading to deconstructive functionalization. researchgate.netelsevierpure.com
Conversely, ring-closing reactions offer a pathway to construct the pyrrolidine ring from acyclic precursors. For example, intramolecular cyclization of an alkene can lead to a pyrroline (B1223166) derivative, which can then be reduced to the corresponding pyrrolidine. nih.gov Another powerful approach is the photo-promoted ring contraction of pyridines with silylborane, which can generate pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govosaka-u.ac.jp These methods allow for the synthesis of highly substituted pyrrolidines that may not be accessible through the derivatization of existing pyrrolidine cores.
Formation of Complex Molecular Architectures for Research Probes
The versatile chemical handles on this compound analogs, both on the carboxylic acid and the pyrrolidine ring, make them valuable building blocks for the synthesis of more complex molecular architectures. These can include peptidomimetics, drug candidates, and molecular probes for studying biological systems.
For instance, the carboxylic acid can be coupled to fluorescent dyes or biotin (B1667282) to create probes for imaging or affinity-based pulldown assays. The pyrrolidine ring can be incorporated into larger, more constrained polycyclic systems, such as those found in some natural products and pharmaceuticals. The synthesis of such complex molecules often involves a multi-step sequence, leveraging the functional group interconversions and ring modifications discussed previously. The development of α-conotoxin analogs, for example, has utilized substituted proline derivatives to probe interactions with nicotinic acetylcholine (B1216132) receptors. nih.gov
| Complex Architecture | Synthetic Strategy | Research Application | Reference |
| Fluorescently Labeled Probes | Amide coupling of the carboxylic acid with an amine-containing fluorophore | Cellular imaging, binding assays | nih.gov |
| Biotinylated Affinity Probes | Amide coupling with biotin-amine | Protein target identification | nih.gov |
| Peptidomimetics | Incorporation into a peptide sequence via solid-phase or solution-phase synthesis | Drug discovery, study of protein-protein interactions | nih.gov |
| Polycyclic Alkaloid Scaffolds | Intramolecular cyclization reactions involving both the side chain and the ring | Natural product synthesis, library generation for screening |
This interactive table showcases examples of complex molecular architectures derived from this compound analogs and their applications in research.
Applications in Asymmetric Organic Synthesis
Role as Chiral Building Blocks for Complex Enantiopure Molecules
The synthesis of many pharmaceuticals and agrochemicals depends on the availability of chiral intermediates that serve as foundational units for further structural and stereochemical development. buchler-gmbh.com Chiral pool synthesis is a strategy that utilizes nature's "ready-made" chiral centers, such as those found in amino acids and carbohydrates, to construct more complex enantiopure molecules. buchler-gmbh.com The pyrrolidine (B122466) ring, a core component of the natural amino acid proline, is a ubiquitous structural motif in a vast array of biologically active natural and synthetic compounds. mdpi.com This makes pyrrolidine derivatives, including (S)-2-(1-Pyrrolidinyl)butyric acid, prized chiral building blocks. mdpi.com
The pyrrolidine ring provides a rigid and stereochemically defined scaffold upon which complex molecular architectures can be built. This is particularly important in medicinal chemistry and drug discovery, where the three-dimensional arrangement of functional groups is critical for biological activity. The synthesis of C2-symmetrical 2,5-disubstituted pyrrolidines, for instance, has been a major focus as these scaffolds are widely used as chiral auxiliaries and catalysts. nih.gov Strategies often begin with molecules from the chiral pool, such as pyroglutamic acid, which can be chemically transformed into elaborately substituted pyrrolidine structures. nih.gov Following this logic, this compound can be used to construct unique, non-C2-symmetrical scaffolds, providing access to novel chemical space for various applications, including the development of new therapeutic agents.
Development of this compound Derivatives as Chiral Catalysts and Auxiliaries
The development of organocatalysis, which uses small organic molecules to catalyze chemical reactions, has been a revolutionary advance in synthetic chemistry, with pyrrolidine-based catalysts holding a position of prominence. mdpi.comnih.gov These catalysts often avoid the use of metals, offering a more environmentally friendly approach to chemical synthesis. mdpi.com
The effectiveness of pyrrolidine-based catalysts, inspired by the natural amino acid proline, stems from key structural features that enable a specific reaction mechanism. nih.gov
Enamine/Iminium Ion Formation: The secondary amine within the five-membered pyrrolidine ring readily reacts with enolizable carbonyl compounds (like ketones and aldehydes) to form a structurally defined enamine or iminium ion. nih.gov This activation mode is central to many organocatalytic transformations.
Stereochemical Control: The substituents on the pyrrolidine ring create a defined chiral environment around the reactive intermediate. For proline, the carboxylic acid group can coordinate with the electrophile via hydrogen bonding, guiding its approach to one of the two faces of the transient enamine. nih.gov In derivatives of this compound, the butyric acid moiety and the stereocenter at C-2 dictate the facial selectivity of the reaction.
Structural Modification for Optimization: A significant challenge in organocatalysis is the design of innovative catalyst structures. mdpi.comnih.gov The efficiency and selectivity of pyrrolidine-based catalysts can be finely tuned through structural modifications. nih.gov This can involve adding groups that enhance steric hindrance to shield one face of the substrate or introducing functional groups that can participate in non-covalent interactions, such as hydrogen bonding, to stabilize the transition state. mdpi.comnih.gov For example, bifunctional catalysts incorporating a thiourea (B124793) group alongside the pyrrolidine moiety have been designed to synergistically activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding). researchgate.net
Derivatives of this compound are designed to impart high levels of stereocontrol in fundamental carbon-carbon bond-forming reactions.
Aldol (B89426) Reactions: The asymmetric aldol reaction, which joins two carbonyl compounds, is a cornerstone of organic synthesis. Proline and its derivatives are well-known catalysts for this transformation. nih.govrsc.org The catalyst forms an enamine with a donor ketone, which then attacks an acceptor aldehyde. The stereochemistry of the resulting β-hydroxy ketone is controlled by the chiral environment of the catalyst in the transition state. Pyrrolidine-based catalysts have been developed that achieve excellent yield and stereocontrol in aldol reactions, even in aqueous media. nih.gov By strategically modifying the pyrrolidine scaffold, high diastereoselectivity and enantioselectivity can be achieved. nih.govnih.gov
Michael Additions: The asymmetric Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another powerful tool for stereoselective synthesis. Pyrrolidine-based organocatalysts have proven highly effective for these reactions, particularly for the addition of ketones and aldehydes to nitroolefins. rsc.orgrsc.org The reaction proceeds through the formation of a chiral enamine intermediate, which then adds to the nitroolefin. The facial selectivity of this addition is dictated by the catalyst's structure. Novel bifunctional pyrrolidine catalysts have been synthesized that demonstrate high catalytic efficiency and stereoselectivity in Michael additions, affording products with excellent diastereomeric ratios and enantiomeric excesses. rsc.org
| Catalyst Type | Nucleophile | Electrophile | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) |
|---|---|---|---|---|---|
| Bifunctional Pyrrolidine-Thiourea | Cyclohexanone | β-Nitrostyrene | 98 | 95:5 | 99 |
| Bifunctional Pyrrolidine-Thiourea | Propanal | β-Nitrostyrene | 95 | 98:2 | 97 |
| Pyrrolidine-based Chiral Porous Polymer | Cyclohexanone | β-Nitrostyrene | 98 | Not Reported | 99 |
| Spiro-Pyrrolidine Silyl Ether | Various Aldehydes | Nitroolefins | up to 87 | Not Reported | up to 99 |
A significant drawback of using stoichiometric chiral auxiliaries or high loadings of organocatalysts is the cost associated with the chiral material. acs.orgnih.gov This makes the development of systems for catalyst and auxiliary recovery and reuse a critical goal for practical, large-scale synthesis. acs.orgrsc.org
Several strategies have been developed to address this challenge:
Immobilization: Catalysts can be anchored to solid supports, such as polymers, allowing for easy separation from the reaction mixture by filtration. Pyrrolidine-based chiral porous polymers have been constructed that act as effective heterogeneous organocatalysts for asymmetric reactions in water, with the catalyst being readily recovered and reused. rsc.org
Fluorous Tagging: Attaching a fluorous tag to the catalyst allows it to be separated using fluorous solid-phase extraction. A recyclable chiral fluorous pyrrolidine sulfonamide has been shown to catalyze highly enantioselective Michael additions in water. acs.org
Analytical Methodologies for Stereochemical Elucidation and Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Excess Determination
Chiral chromatography is a cornerstone for determining the enantiomeric excess (ee) of chiral compounds like (S)-2-(1-Pyrrolidinyl)butyric acid. uma.es This can be achieved through two primary strategies: direct and indirect separation.
Direct Separation: This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are exceptionally effective for a wide range of chiral molecules due to a combination of molecular, conformational, and supramolecular chirality. up.pt For a carboxylic acid like the target compound, reversed-phase HPLC with a suitable polysaccharide-based CSP would be a primary approach. nih.gov
Indirect Separation: This common strategy involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. up.pt These diastereomers have different physical properties and can be separated on a standard achiral stationary phase, such as an ODS (C18) column. rsc.org This approach is often coupled with highly sensitive detection methods like fluorescence or mass spectrometry. nih.gov
Table 1: Illustrative Chiral HPLC Methods for Enantiomeric Excess Determination of 2-(1-Pyrrolidinyl)butyric Acid This table presents hypothetical yet representative conditions based on common practices for separating chiral carboxylic acids.
| Method | Stationary Phase | Mobile Phase | Detection | Hypothetical Outcome |
|---|---|---|---|---|
| Direct HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) CSP | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1) | UV (220 nm) | Baseline separation of (S) and (R) enantiomers with distinct retention times. |
| Indirect HPLC (after derivatization) | Octadecylsilane (ODS/C18) | Acetonitrile/Water Gradient | Fluorescence or MS/MS | Separation of diastereomeric amides formed with a chiral amine (e.g., (R)-1-phenylethylamine). |
Advanced Spectroscopic Techniques for Absolute Configuration Assignment
While chromatography can quantify enantiomeric purity, spectroscopic techniques are required to determine the absolute three-dimensional arrangement of atoms.
Standard NMR spectroscopy cannot distinguish between enantiomers. However, it is a powerful tool for differentiating diastereomers. nih.gov By reacting this compound with a single enantiomer of a chiral auxiliary (a chiral derivatizing agent), a specific diastereomer is formed. The NMR spectrum of this product can be compared to the spectrum of the diastereomer formed using the opposite enantiomer of the auxiliary. The different spatial arrangements of the atoms in the diastereomers lead to distinct chemical shifts (δ) and coupling constants (J) for nuclei near the chiral centers. acs.org This method is invaluable for confirming stereochemistry, especially when analyzing reaction products in situ. nih.gov
Table 2: Representative ¹H NMR Chemical Shift Differences in Diastereomers Illustrative data for diastereomeric amides formed from this compound and a chiral amine, (R)- and (S)-Aux-NH₂. The proton (Hα) is at the chiral center of the acid moiety.
| Diastereomer | Proton | Hypothetical Chemical Shift (ppm) | Observed Difference (Δδ) |
|---|---|---|---|
| (S, R)-amide | Hα | 3.52 | ~0.05 ppm |
| (S, S)-amide | Hα | 3.47 |
Chiroptical methods measure the differential interaction of chiral molecules with polarized light. Electronic Circular Dichroism (ECD) spectroscopy is a potent technique for assigning the absolute configuration of chiral compounds. It measures the difference in absorption of left and right circularly polarized light as a function of wavelength, resulting in a spectrum with positive or negative peaks (Cotton effects). The experimental ECD spectrum of the analyte is compared with a theoretically predicted spectrum generated by quantum mechanical calculations. A match between the experimental and the calculated spectrum for a given absolute configuration (e.g., S-configuration) provides strong evidence for that assignment. This approach is widely used for natural products and other complex chiral molecules.
X-ray Crystallography for Solid-State Stereochemical Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of its absolute configuration in the solid state. The technique requires a single, high-quality crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of atomic positions. For absolute configuration, the analysis of anomalous dispersion effects, often summarized in the Flack parameter, is crucial. While immensely powerful, this method is contingent upon the ability to grow suitable crystals, and currently, there is no publicly available crystal structure for this compound. nih.gov Should a crystal structure be determined, it would provide the ultimate stereochemical proof. researchgate.net
Table 3: Typical Data from an X-ray Crystallographic Analysis This table shows the type of information that would be generated from a successful single-crystal X-ray diffraction experiment.
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁ |
| Flack Parameter | A value used to confirm the absolute configuration (ideally close to 0 for the correct enantiomer). | 0.05(3) |
| Bond Lengths/Angles | Precise measurements of all interatomic distances and angles. | C-N: 1.47 Å |
Application of Chiral Derivatization Reagents for Enhanced Analytical Resolution
Chiral derivatization reagents (CDRs) are essential tools in chiral analysis, particularly for compounds like carboxylic acids. greyhoundchrom.com These reagents are enantiomerically pure molecules that react with the target analyte to form diastereomers. up.pt This conversion is advantageous for several reasons: the resulting diastereomers can be separated on more common and robust achiral columns, and the CDR can introduce a highly sensitive tag (a fluorophore or an easily ionizable group) to the analyte. rsc.orgtcichemicals.com This dramatically lowers detection limits, which is critical for analyzing trace amounts of material. nih.gov A wide variety of CDRs have been developed for carboxylic acids, often targeting the carboxyl group to form amides. rsc.org
Table 4: Selected Chiral Derivatization Reagents for Carboxylic Acids
| Reagent Name | Abbreviation | Reactive Group | Analytical Advantage |
|---|---|---|---|
| (+)-4-(N,N-Dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole rsc.org | D-DBD-APy | Primary Amine | Forms diastereomeric amides, highly fluorescent for sensitive HPLC detection. rsc.org |
| (S)-Anabasine nih.gov | ANA | Secondary Amine | Increases detectability and aids enantiomeric separation in LC-MS/MS. nih.gov |
| (R)-1-Phenylethylamine | PEA | Primary Amine | Classic reagent for forming diastereomeric amides for NMR or chromatographic analysis. |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate heraldopenaccess.us | GITC | Isothiocyanate | Reacts with amines (after converting the acid) to form diastereomeric thioureas. heraldopenaccess.us |
Theoretical and Computational Chemistry Investigations
Conformational Analysis and Molecular Dynamics Simulations of Pyrrolidinyl Butyric Acid Systems
The three-dimensional structure and dynamic behavior of pyrrolidine-containing molecules are critical to their function, particularly in asymmetric catalysis. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore these aspects.
The pyrrolidine (B122466) ring is not planar and is known to adopt two primary puckered conformations, often described as "up" (C4-endo) and "down" (C4-exo) envelope conformers. nih.gov The relative stability of these puckers and the energy barrier between them can be influenced by substituents on the ring. nih.gov For instance, in studies of proline, a close structural analog, it has been shown that the electronegativity of a substituent at the C4 position can dictate the preferred pucker. nih.gov A sterically demanding group, such as a tert-butyl group, also strongly influences the ring's conformation by favoring a pseudoequatorial orientation. nih.gov
The table below presents a hypothetical conformational analysis for a substituted pyrrolidine ring, illustrating how different puckering modes affect the relative energy of the system.
Table 1: Hypothetical Relative Energies of Pyrrolidine Ring Conformers This table is illustrative, based on typical findings in computational studies of proline derivatives.
| Conformer | Ring Pucker | Relative Electronic Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| 1 | C4-exo (down) | 0.00 | 65.1 |
| 2 | C4-endo (up) | 0.50 | 23.9 |
| 3 | Twisted | 1.50 | 5.4 |
| 4 | Other | > 2.0 | < 5.6 |
Molecular dynamics (MD) simulations provide a way to study the dynamic evolution of these systems over time, considering the explicit influence of solvent molecules. nih.gov MD simulations have been used to explore how the environment, such as a micellar phase in water, can enhance stereospecific encounters between reactants, thereby influencing the stereoselectivity of a reaction catalyzed by a proline-based system. rsc.org By simulating the movement of every atom, MD can reveal details about intermolecular interactions, solvent effects, and the flexibility of the molecule, which are averaged out in static quantum chemical calculations. aps.org
Quantum Chemical Calculations for Reaction Mechanism Elucidation in Asymmetric Synthesis
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of reactions involving pyrrolidine-based systems. researchgate.net These calculations map the potential energy surface of a reaction, identifying intermediates, transition states (TS), and the corresponding activation energies.
For asymmetric reactions catalyzed by pyrrolidine derivatives, such as the well-studied proline-catalyzed aldol (B89426) reaction, the mechanism proceeds through a key enamine intermediate. nih.govrsc.org Computational studies have been pivotal in confirming this pathway and explaining the origin of stereoselectivity. nih.govrsc.org The Houk-List model, for example, which was developed through extensive computational investigation, posits that stereoselectivity arises from a Zimmerman-Traxler-type transition state. rsc.org In this model, a hydrogen bond between the carboxylic acid group of the catalyst and the aldehyde substrate helps to organize the transition state assembly, while steric repulsion between substituents on the reactants directs the approach of the electrophile to a specific face of the enamine. rsc.org
Calculations can determine the activation energy barriers for the formation of all possible stereoisomers. rsc.orgnih.gov The stereoisomer formed via the lowest energy transition state is predicted to be the major product. Such computational predictions have shown excellent agreement with experimental results, validating the proposed mechanisms. rsc.org
The table below shows representative data from a DFT study on a model aldol reaction, illustrating the calculated energy barriers for different transition states leading to various stereoisomers.
Table 2: Calculated Activation Free Energies for Diastereomeric Transition States in a Model Aldol Reaction Data is representative of findings in the literature for proline-catalyzed reactions. nih.govrsc.org
| Transition State | Stereochemical Outcome | Calculated Activation Free Energy (kcal/mol) | Predicted Major/Minor Product |
| TS-anti-Re | anti | 12.5 | Minor |
| TS-anti-Si | anti | 13.8 | Minor |
| TS-syn-Re | syn | 10.2 | Major |
| TS-syn-Si | syn | 14.1 | Minor |
Beyond aldol reactions, quantum chemistry has been applied to understand other complex transformations, including Michael additions and Nef-type rearrangements leading to the synthesis of pyrrolidinedione derivatives. mdpi.comrsc.org These studies provide a molecule-by-molecule, step-by-step picture of the bond-forming and bond-breaking processes. rsc.org
Rational Design and Prediction of Stereoselectivity for Pyrrolidine-Based Chiral Systems
A major goal of computational chemistry in this field is the rational design of new, highly effective chiral catalysts. By understanding the structural and electronic factors that control stereoselectivity, researchers can design novel catalysts in silico before undertaking laborious and expensive synthetic work. nih.govnih.gov
The insights gained from mechanistic studies under section 6.2 are directly applied here. For example, if calculations show that steric hindrance at a particular position on the pyrrolidine ring would increase the energy difference between competing transition states, a bulkier substituent can be proposed for that position to enhance stereoselectivity. researchgate.net This predictive power was demonstrated in the computational design of a catalyst for the anti-Mannich reaction, starting from mechanistic knowledge of the analogous syn-selective reaction catalyzed by proline. rsc.org
Computational models can quantitatively predict the stereochemical outcome of a reaction, typically expressed as enantiomeric excess (% ee). nih.gov The predicted % ee is calculated from the relative energies of the diastereomeric transition states leading to the different enantiomers, using the Boltzmann distribution and the Eyring equation.
The table below compares experimentally determined enantioselectivities with those predicted by DFT calculations for a series of pyrrolidine-based catalysts in a model reaction.
Table 3: Comparison of Experimental and Calculated Enantioselectivity (% ee) for Various Pyrrolidine-Based Catalysts This table is a representative example based on data from computational studies. nih.govresearchgate.net
| Catalyst | Pyrrolidine Ring Modification | Calculated % ee | Experimental % ee |
| Catalyst A | Unsubstituted (Proline) | 69 | 76 |
| Catalyst B | C4-Fluoro (trans) | 85 | 88 |
| Catalyst C | C4-Fluoro (cis) | 55 | 60 |
| Catalyst D | Azetidine-2-carboxylic acid | 68 | 40 |
| Experimental value for a slightly different substrate. nih.gov |
This predictive capability allows for the high-throughput virtual screening of potential catalyst candidates. Furthermore, rational design is not limited to modifying the pyrrolidine scaffold itself. It can also involve designing novel molecular frameworks that incorporate the pyrrolidine unit, such as ferrocenyl pyrrolidine catalysts, where a larger moiety controls the conformational space of the reactive enamine intermediate. nih.gov This approach has led to the development of new classes of axially chiral scaffolds and other advanced ligand designs. nih.govresearchgate.net
Emerging Research Areas and Future Outlook for Chiral Pyrrolidinyl Butyric Acid Chemistry
Sustainable Synthesis Strategies for Chiral Pyrrolidine (B122466) Derivatives
The synthesis of enantiomerically pure compounds like chiral pyrrolidine derivatives is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of safer solvents, and development of energy-efficient processes. chiralpedia.comscirea.org This shift is moving the field away from classical resolution techniques and stoichiometric chiral auxiliaries, which are often resource-intensive, towards more elegant and sustainable catalytic solutions. rsc.orgub.edu
Biocatalysis: One of the most promising green strategies is biocatalysis, which employs enzymes or whole microbial cells to perform highly selective chemical transformations. rsc.org Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, offering significant environmental benefits over traditional organic synthesis. nih.gov For the synthesis of chiral pyrrolidines, biocatalysis can be applied in several ways:
Kinetic Resolution: Enzymes, particularly lipases and amine oxidases, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. nih.govnih.gov
Asymmetric Synthesis: Enzymes like transaminases can convert prochiral ketones into chiral amines, a key step in building the pyrrolidine ring with high stereocontrol. nih.gov
Deracemization: Advanced multi-enzyme cascade reactions can convert a racemic mixture entirely into a single, enantiomerically pure product, overcoming the 50% theoretical yield limit of traditional kinetic resolution. nih.gov
Organocatalysis: The use of small, chiral organic molecules as catalysts has emerged as a powerful, environmentally friendly alternative to metal-based catalysts. mdpi.comchiralpedia.combenthamdirect.com Proline and its derivatives are seminal organocatalysts, and their success has spurred the development of a vast array of new pyrrolidine-based catalysts. wikipedia.orgorganic-chemistry.orguvm.edu These catalysts are often metal-free, less sensitive to air and moisture, and derive from readily available chiral building blocks like amino acids. ub.edubenthamdirect.com Organocatalytic methods, such as asymmetric aldol (B89426), Mannich, and Michael reactions, provide direct and atom-economical routes to complex chiral molecules containing the pyrrolidine scaffold. numberanalytics.comnih.gov
Chiral Pool Synthesis: Utilizing naturally occurring enantiopure compounds, such as amino acids (e.g., L-proline), carbohydrates, and terpenes, as starting materials is an inherently green strategy. ub.edursc.org This approach incorporates a pre-existing chiral center into the final molecule, avoiding the need for a separate resolution or asymmetric induction step. Proline, in particular, serves as a versatile chiral synthon for the synthesis of a wide range of pyrrolidine-containing natural products and derivatives. rsc.org
| Strategy | Description | Key Advantages | Relevant Reactions | Reference |
|---|---|---|---|---|
| Biocatalysis | Use of enzymes or whole cells as catalysts. | Mild reaction conditions (temperature, pH), aqueous media, high chemo-, regio-, and stereoselectivity. | Kinetic resolution, asymmetric amination, deracemization. | rsc.orgnih.govnih.gov |
| Organocatalysis | Use of small chiral organic molecules (e.g., proline derivatives) as catalysts. | Metal-free, lower toxicity, operational simplicity, readily available catalysts. | Asymmetric aldol, Michael, Mannich, and cycloaddition reactions. | ub.edumdpi.combenthamdirect.com |
| Chiral Pool Synthesis | Use of naturally abundant enantiopure compounds as starting materials. | Incorporates existing chirality, reduces synthetic steps, utilizes renewable feedstocks. | Derivatization of amino acids (proline), sugars, or terpenes. | ub.edursc.org |
Integration into Automated and Flow Chemistry Platforms for Chiral Compound Production
The demand for chiral compounds in the pharmaceutical and fine chemical industries has driven the adoption of advanced manufacturing technologies to improve efficiency, scalability, and safety. rsc.org Automated synthesis and continuous flow chemistry are at the forefront of this evolution, offering significant advantages over traditional batch processing for the production of chiral pyrrolidine derivatives. scirea.orgrsc.org
Flow Chemistry: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. rsc.org This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, better selectivity, and improved safety, especially for highly exothermic or hazardous reactions. For chiral synthesis, flow platforms enable rapid reaction optimization and can be readily scaled up from laboratory discovery to industrial production. rsc.orgrsc.org A notable application is the construction of α-chiral pyrrolidine libraries, where a continuous flow protocol achieved high yields and excellent diastereocontrol with reaction times under 150 seconds, demonstrating a throughput of 7.45 g/h. rsc.org
Automated Synthesis: Automated synthesis platforms combine robotics, software, and chemical reactors to perform multi-step synthetic sequences with minimal human intervention. sigmaaldrich.com These systems can handle reagent dispensing, reaction execution, work-up, and purification, accelerating the discovery and development of new molecules. sigmaaldrich.com When coupled with high-throughput screening (HTS) techniques, automation allows for the rapid testing of vast libraries of catalysts and reaction conditions to identify optimal synthetic routes. chemistryworld.comnih.gov Analytical methods like mass spectrometry and circular dichroism can be integrated into these platforms for real-time analysis of yield and enantiomeric excess, creating a closed loop of synthesis, analysis, and optimization. nih.govpkusz.edu.cnmpg.de
| Parameter | Batch Chemistry | Flow Chemistry | Reference |
|---|---|---|---|
| Scalability | Difficult; often requires re-optimization of conditions. | Straightforward; achieved by running the system for a longer time or using parallel reactors. | rsc.org |
| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and mixing issues. | Highly efficient due to high surface-area-to-volume ratio, enabling precise temperature control. | rsc.org |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior temperature control. | scirea.org |
| Reaction Time | Can be lengthy, including heating and cooling cycles. | Significantly reduced, often from hours to minutes or seconds. | rsc.org |
| Process Optimization | Time-consuming and material-intensive. | Rapid optimization by systematically varying flow rates, temperature, and concentrations. | rsc.org |
Exploration of Novel Reactivity and Catalytic Functions within the Pyrrolidine-Acid Structural Motif
The structural motif of a pyrrolidine ring bearing a carboxylic acid group, as seen in proline, is the foundation of a major branch of asymmetric organocatalysis. wikipedia.orgnumberanalytics.com This framework can activate substrates through two primary mechanisms: the formation of a nucleophilic enamine intermediate from a ketone or aldehyde, or the formation of an electrophilic iminium ion from an α,β-unsaturated carbonyl compound. researchgate.netlongdom.org The carboxylic acid group plays a crucial role in the catalytic cycle, often acting as a proton shuttle and helping to orient the substrates within a chiral transition state to achieve high stereoselectivity. wikipedia.org
Research is actively focused on designing new catalysts based on the pyrrolidine-acid scaffold to expand the scope and efficiency of organocatalytic reactions. mdpi.comnih.gov Modifications to the pyrrolidine ring, such as adding bulky substituents, can fine-tune the steric environment of the catalyst's active site, leading to improved enantioselectivity. nih.govrsc.org For example, replacing the simple carboxylic acid with bioisosteric groups like an oxadiazolone has been shown to create catalysts with better solubility in organic solvents and excellent performance in aldol reactions. tandfonline.com
The catalytic utility of the pyrrolidine-acid motif extends to a wide range of important chemical transformations:
Aldol and Mannich Reactions: These are classic carbon-carbon bond-forming reactions where proline-type catalysts provide access to chiral β-hydroxy ketones and β-amino ketones with high enantiopurity. mdpi.comnumberanalytics.com
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated systems is effectively catalyzed by pyrrolidine derivatives, enabling the construction of complex molecules, including those with all-carbon quaternary stereocenters. nih.govrsc.org
Cycloaddition Reactions: Pyrrolidine-based catalysts facilitate various cycloadditions, such as [3+2] cycloadditions involving azomethine ylides, which are a direct route to highly substituted pyrrolidine rings. ingentaconnect.com
The continued exploration of this structural motif promises the discovery of new catalytic transformations and the development of next-generation catalysts with even greater activity and selectivity, further solidifying the importance of pyrrolidine derivatives in modern asymmetric synthesis. benthamdirect.comnih.gov
| Reaction Type | Catalytic Role of Pyrrolidine-Acid Motif | Typical Product | Reference |
|---|---|---|---|
| Aldol Reaction | Forms a nucleophilic enamine intermediate with a donor ketone/aldehyde. The acid group directs the incoming acceptor aldehyde. | Chiral β-Hydroxy Carbonyls | wikipedia.orgtandfonline.com |
| Mannich Reaction | Forms an enamine intermediate that reacts with an electrophilic imine. | Chiral β-Amino Carbonyls | wikipedia.orgnumberanalytics.com |
| Michael Addition | Can activate the nucleophile (via enamine formation) or the electrophile (via iminium ion formation). | Chiral 1,5-Dicarbonyl Compounds | nih.govrsc.org |
| [3+2] Cycloaddition | Catalyzes the reaction between an azomethine ylide (dipole) and an alkene (dipolarophile). | Highly Substituted Chiral Pyrrolidines | ingentaconnect.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
